molecular formula C9H9BrFNOS B12550005 O-(2-Bromo-5-fluorophenyl) dimethylcarbamothioate CAS No. 147460-40-0

O-(2-Bromo-5-fluorophenyl) dimethylcarbamothioate

Cat. No.: B12550005
CAS No.: 147460-40-0
M. Wt: 278.14 g/mol
InChI Key: RSMHMXUKYRJACC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(2-Bromo-5-fluorophenyl) dimethylcarbamothioate is a chemical compound with the molecular formula C9H9BrFNOS and a molecular weight of 278.14 g/mol . It is known for its unique structural properties, which include a bromine and fluorine atom attached to a phenyl ring, making it a valuable compound in various chemical reactions and applications.

Preparation Methods

The synthesis of O-(2-Bromo-5-fluorophenyl) dimethylcarbamothioate typically involves the reaction of 2-bromo-5-fluoroaniline with dimethylcarbamothioic chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.

Chemical Reactions Analysis

O-(2-Bromo-5-fluorophenyl) dimethylcarbamothioate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various bases and solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

O-(2-Bromo-5-fluorophenyl) dimethylcarbamothioate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of O-(2-Bromo-5-fluorophenyl) dimethylcarbamothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms enhances its binding affinity and specificity towards these targets, leading to the desired biological or chemical effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

O-(2-Bromo-5-fluorophenyl) dimethylcarbamothioate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields .

Properties

CAS No.

147460-40-0

Molecular Formula

C9H9BrFNOS

Molecular Weight

278.14 g/mol

IUPAC Name

O-(2-bromo-5-fluorophenyl) N,N-dimethylcarbamothioate

InChI

InChI=1S/C9H9BrFNOS/c1-12(2)9(14)13-8-5-6(11)3-4-7(8)10/h3-5H,1-2H3

InChI Key

RSMHMXUKYRJACC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)OC1=C(C=CC(=C1)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.